molecular formula C16H18ClNO4S B7875651 5-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-2-methylbenzenesulfonyl chloride

5-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-2-methylbenzenesulfonyl chloride

Cat. No.: B7875651
M. Wt: 355.8 g/mol
InChI Key: XMTYBZPYHJBWHS-UHFFFAOYSA-N
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Description

5-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-2-methylbenzenesulfonyl chloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to a benzene ring, further connected to an isoindoline moiety. The presence of these functional groups makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-[(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)methyl]-2-methylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4S/c1-10-6-7-11(8-14(10)23(17,21)22)9-18-15(19)12-4-2-3-5-13(12)16(18)20/h6-8,12-13H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTYBZPYHJBWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3CCCCC3C2=O)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-2-methylbenzenesulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the isoindoline derivative, which is then reacted with a sulfonyl chloride precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The industrial process also involves rigorous purification steps to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamides or sulfonate esters.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the isoindoline moiety.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines yield sulfonamides, while hydrolysis results in sulfonic acids.

Scientific Research Applications

5-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-2-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

    Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-2-methylbenzenesulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic attack. The compound can modify proteins and enzymes by reacting with amino acid residues, thereby altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate
  • 5-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

Compared to similar compounds, 5-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-2-methylbenzenesulfonyl chloride is unique due to its combination of a sulfonyl chloride group with an isoindoline moiety. This structural feature imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways.

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